4-Cyano-2-fluoro-5-nitrobenzoic acid
Overview
Description
4-Cyano-2-fluoro-5-nitrobenzoic acid is an organic compound with the chemical formula C8H3FN2O4. It appears as a colorless or pale yellow crystalline solid and is known for its solubility in polar solvents such as alcohols, esters, and chloroform, while being insoluble in non-polar solvents like petroleum ether and n-heptane . This compound is commonly used as a reagent in organic synthesis and has various research and industrial applications .
Preparation Methods
4-Cyano-2-fluoro-5-nitrobenzoic acid can be synthesized through the activation of fluoronitrobenzene with nitric acid, followed by a reaction with sodium cyanide . The reaction conditions typically involve controlled temperatures and the use of protective equipment due to the hazardous nature of the reagents involved. Industrial production methods may involve scaling up this process with additional safety and efficiency measures to handle larger quantities.
Chemical Reactions Analysis
4-Cyano-2-fluoro-5-nitrobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid group.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyano-2-fluoro-5-nitrobenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the development of biochemical assays and as a probe in molecular biology studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Cyano-2-fluoro-5-nitrobenzoic acid exerts its effects involves its ability to participate in various chemical reactions due to its functional groups. The nitro group, cyano group, and fluorine atom provide sites for chemical modifications, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
4-Cyano-2-fluoro-5-nitrobenzoic acid can be compared with other similar compounds such as:
4-Chloro-2-fluoro-5-nitrobenzoic acid: Similar in structure but with a chlorine atom instead of a cyano group.
2-Fluoro-5-nitrobenzoic acid: Lacks the cyano group, making it less versatile in certain reactions.
2-Chloro-4-fluoro-5-nitrobenzoic acid: Another similar compound with different substitution patterns.
The uniqueness of this compound lies in its combination of functional groups, which allows for a broader range of chemical reactions and applications.
Properties
IUPAC Name |
4-cyano-2-fluoro-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2O4/c9-6-1-4(3-10)7(11(14)15)2-5(6)8(12)13/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETQVQIUKQNKHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(=O)O)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662785 | |
Record name | 4-Cyano-2-fluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003709-73-6 | |
Record name | 4-Cyano-2-fluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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